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Cat. No.: B1675624

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on LY-2300559, a
discontinued investigational drug for the prevention of migraine. Due to the limited availability of
published data, this guide summarizes the known information and provides context with
currently available migraine treatments.

Overview of LY-2300559

LY-2300559 was an orally administered compound developed by Eli Lilly and Company. Its
development was halted after Phase Il clinical trials. The compound possesses a novel dual
mechanism of action, acting as a positive allosteric modulator of the metabotropic glutamate
receptor 2 (mGIuR2) and an antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor.[1]
This dual action was hypothesized to address both neuronal hyperexcitability and
neuroinflammation, key processes implicated in migraine pathophysiology.

Quantitative Data Summary

Published quantitative data on the efficacy and safety of LY-2300559 from its clinical trials are
not publicly available. The primary objective of the Phase Il study (NCT01184508) was to
measure the change in the frequency of migraine attacks, but the results have not been
published.[2]
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However, a study was published comparing two different oral formulations of LY-2300559,
providing pharmacokinetic data in humans. This study compared a solid dispersion formulation
with a high-shear wet granulation (HSWG) formulation.

Table 1: Pharmacokinetic Parameters of LY-2300559 Formulations

Formulation Cmax (Relative Increase) AUC (Relative Increase)

High-Shear Wet Granulation
(HSWG)

Baseline Baseline

Solid Dispersion 2.6X 1.9x

Source: Polster CS, et al. Mol Pharm. 2015.[1]

Comparison with Other Migraine Prophylactic
Treatments

A direct comparison of LY-2300559 with other migraine prophylactic treatments is not possible
due to the lack of head-to-head clinical trials. However, for context, the following table lists
some currently approved oral medications for the prevention of migraine.

Table 2: Examples of Approved Oral Migraine Prophylactic Medications

General Mechanism of

Drug Class Examples .

Action

Reduce the effects of stress
Beta-blockers Propranolol, Metoprolol

hormones
Anticonvulsants Topiramate, Valproate Modulate neuronal excitability

] o ] Modulate neurotransmitter

Antidepressants Amitriptyline, Venlafaxine

levels
CGRP Receptor Antagonists ) Block the action of Calcitonin

Atogepant, Rimegepant )

(Gepants) Gene-Related Peptide
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Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of LY-2300559 are not
available in the public domain. The following are generalized methodologies based on standard
practices in pharmacology and clinical research.

Preclinical In Vitro and In Vivo Assessment (General
Protocol)

A comprehensive preclinical evaluation of a compound like LY-2300559 would typically involve:
o Receptor Binding and Functional Assays:

o mGIuR2 Potentiation: Radioligand binding assays to determine the affinity of LY-2300559
for the mGIuR2 receptor. Functional assays (e.g., measuring changes in intracellular
calcium or cAMP levels) in cell lines expressing the mGIuR2 receptor to confirm positive
allosteric modulation in the presence of glutamate.

o CysLT1 Antagonism: Competitive binding assays with radiolabeled LTD4 to determine the
binding affinity of LY-2300559 to the CysLT1 receptor. Functional assays measuring the
inhibition of LTD4-induced cellular responses (e.g., calcium mobilization) in CysLT1-
expressing cells.

e Animal Models of Migraine:

o Trigeminal Ganglion Sensitization Models: Administration of inflammatory agents (e.g.,
nitroglycerin) to rodents to induce a state of central sensitization, a key feature of
migraine. The effect of LY-2300559 on behavioral endpoints (e.g., allodynia) and neuronal
activation markers (e.g., c-Fos expression) in the trigeminal nucleus caudalis would be
assessed.

o Cortical Spreading Depression (CSD) Models: Induction of CSD in animal models to
evaluate the effect of LY-2300559 on the frequency and propagation of these neuronal
waves, which are thought to be the basis of migraine aura.

Phase Il Clinical Trial (NCT01184508) Protocol Outline

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Based on the information from ClinicalTrials.gov, the study was a randomized, double-blind,
placebo-controlled trial.[2]

Study Design: Participants were likely randomized to receive either LY-2300559 or a placebo
over a specified treatment period.

e Primary Outcome: The primary endpoint was the change from baseline in the number of
migraine days per month.

« Inclusion Criteria: Patients with a history of migraine with or without aura, experiencing a
certain frequency of migraine attacks per month.

o Exclusion Criteria; Patients with other headache disorders, certain comorbidities, or those
using other migraine prophylactic medications.

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of LY-2300559 in Migraine

The dual mechanism of LY-2300559 targets two distinct pathways implicated in migraine
pathogenesis. The potentiation of mMGIuR2, a presynaptic autoreceptor, is expected to reduce
excessive glutamate release, thereby dampening neuronal hyperexcitability in the trigeminal
system. The antagonism of the CysLT1 receptor is aimed at blocking the pro-inflammatory
effects of cysteinyl leukotrienes, which are involved in neurogenic inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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